Zinc(2+) NTA

Description

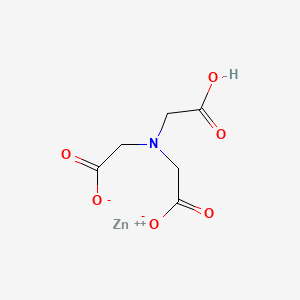

Structure

3D Structure of Parent

Properties

CAS No. |

53113-57-8 |

|---|---|

Molecular Formula |

C6H7NO6Zn |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

zinc;2-[carboxylatomethyl(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |

InChI Key |

OUZIZSDIHWTACR-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthesis and Advanced Characterization of Zinc Ii Nitrilotriacetate Complexes

Synthetic Methodologies for Zinc(II)-NTA and Related Coordination Compounds

The synthesis of Zinc(II) Nitrilotriacetate (Zn(II)-NTA) complexes can be achieved through straightforward reaction pathways. A common method involves the reaction of a zinc salt, such as zinc sulfate (B86663), nitrate, chloride, or carbonate, with nitrilotriacetic acid (NTA) or its corresponding salts (e.g., sodium nitrilotriacetate). google.commdpi.com The reaction is typically carried out in an aqueous solution.

One documented procedure involves reacting an intimate mixture of one mole of a metal salt with at least 1.5 moles of nitrilotriacetate. google.com The reaction temperature can range from 0 to 100°C, with reaction times varying from a few minutes at higher temperatures to several hours at room temperature. google.com For instance, reacting zinc sulfate heptahydrate with sodium nitrilotriacetate monohydrate in a blender at approximately 80°C results in the formation of the solid Na[Zn(NTA)]·2H₂O complex within 10 minutes. google.com

Another approach involves adding a basic zinc carbonate to an aqueous suspension of an equivalent amount of nitrilotriacetic acid to create a 0.10 molar solution. mdpi.com The mixture is gently heated to near boiling for about an hour to ensure complete reaction. mdpi.com The resulting solution is then concentrated by heating, followed by the addition of ethanol (B145695) and cooling to precipitate the acid nitrilotriacetate complex, [HZnNTA]. mdpi.com

Variations of these methods include the use of different zinc salts and the adjustment of pH to facilitate the formation of specific complex species. For example, zinc chelates with NTA have been prepared by stirring a solution of zinc chloride or zinc perchlorate (B79767) hexahydrate with the sodium salt of NTA or NTA itself, and adjusting the pH to 7 with sodium hydroxide (B78521). mendelu.czmendelu.cz

Furthermore, heterobimetallic complexes involving Zn(II)-NTA have been synthesized. For instance, a heterobimetallic nitrilotriacetatoperoxotitanate complex of zinc, [Zn(H₂O)₅]₂[Ti₂(O₂)₂O(nta)₂]·7H₂O, was prepared by reacting H₃nta with Ti(OC₄H₉)₄, followed by the addition of hydrogen peroxide and then zinc sulfate heptahydrate at a controlled pH of 4.0. rsc.org

The synthesis of related coordination compounds often follows similar principles of reacting a metal salt with the desired ligand under appropriate conditions.

Structural and Spectroscopic Elucidation Techniques

A comprehensive understanding of the structure and properties of Zinc(II)-NTA complexes is achieved through a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Zn(II)-NTA complexes in both solution and the solid state.

¹H NMR: The ¹H NMR spectrum of the Zn(II)(nta) complex has been a subject of theoretical and experimental interest. nih.govrsc.org Density Functional Theory (DFT) calculations have been employed to explain the observation of a single-line ¹H NMR spectrum, which is attributed to a non-dissociative enantiomerization process. nih.govrsc.org The spectrum of nitrilotriacetic acid (H₃NTA) in DMSO shows a singlet for the six methylene (B1212753) protons and a broad singlet for the carboxylic protons, indicating its zwitterionic form. mdpi.com For Zn(II) complexes with other ligands, ¹H NMR has been used to confirm the structure and purity of the compounds. researchgate.net

¹³C NMR: In conjunction with ¹H NMR, ¹³C NMR provides detailed information about the carbon framework of the NTA ligand and its coordination to the zinc center. Studies on related zinc complexes have utilized ¹³C NMR to confirm the structure of the synthesized compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the bonding and functional groups within Zn(II)-NTA complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to characterize Zn(II)-NTA and related complexes. rsc.orgasianpubs.orgnih.govmdpi.com The IR spectra of these complexes show characteristic bands corresponding to the vibrational modes of the NTA ligand. The coordination of the carboxylate groups and the nitrogen atom to the zinc ion leads to shifts in the frequencies of their respective stretching vibrations. For instance, in heterobimetallic complexes containing Zn(II) and NTA, strong absorption bands in the IR spectrum are indicative of the carboxylate groups. rsc.org The presence of water molecules in the coordination sphere can also be identified by characteristic O-H stretching bands. rsc.org

| Spectroscopic Data for a Heterobimetallic Zn-Ti-NTA Complex rsc.org | |

| Technique | Key Peaks (cm⁻¹) |

| Infrared (KBr) | 3331 (br), 1614 (vs), 1402 (s), 872 (m), 771 (s), 741 (s), 594 (m), 534 (m) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the Zn(II)-NTA complexes. Since Zn(II) has a d¹⁰ electronic configuration, d-d transitions are not observed. units.it The absorption bands in the UV-Vis spectrum of Zn(II)-NTA complexes are typically due to ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. rsc.orguzh.ch

The UV-Vis spectrum of ZnO nanoparticles, a related zinc compound, shows a characteristic absorption peak around 366 nm. ekb.eg For Zn(II)-NTA complexes, the absorption spectra have been measured in the range of 230–330 nm. mendelu.czmendelu.cz Theoretical calculations using methods like ZINDO can be used to assign the observed electronic transitions. rsc.org The interaction of the complex with other molecules, such as DNA, can also be monitored by changes in the UV-Vis spectrum. asianpubs.org

Mass Spectrometry (MS) Applications: Electrospray Ionization (ESI-MS) and Ion Mobility-Mass Spectrometry (IM-MS)

Mass spectrometry techniques are crucial for determining the molecular weight and studying the gas-phase chemistry of Zn(II)-NTA complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the detection of intact complex ions from solution. It has been successfully used to investigate the speciation of Zn-aminopolycarboxylic complexes, including [Zn(NTA)]¹⁻. nih.gov In these studies, [Zn(NTA)]¹⁻ was detected simultaneously with other zinc complexes in solution, although it exhibited the weakest intensity. nih.gov ESI-MS is also used to determine the binding constants of zinc ions to peptides and proteins where NTA is used as a competitive ligand. oak.go.krbiorxiv.org

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS provides an additional dimension of separation based on the size and shape of the ions, allowing for the differentiation of isomers and conformers. This technique has been used to study the thermochemistry of the dissociation of ternary complexes of the type [amb+M(II)+NTA]⁻, where M is Zn or Ni and amb is an alternative metal binding peptide. nsf.govjove.comnih.govtamuc.edu By combining ES-IM-MS with collision-induced dissociation (CID), researchers can measure the thermochemistry and determine the stability of these complexes in the gas phase. nsf.govjove.comnih.gov

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and coordination geometry.

Single-crystal XRD studies have been instrumental in elucidating the structures of various Zn(II)-NTA and related complexes. For example, the crystal structure of sodium zinc nitrilotriacetate monohydrate has been determined. researcher.lifetandfonline.com In a heterobimetallic complex, single-crystal X-ray analysis revealed a seven-fold coordination for the titanium atom and a hexa-coordinated environment for the zinc atom. rsc.orgrsc.org The Zn(II) ion is typically coordinated by the nitrogen atom and the oxygen atoms of the carboxylate groups of the NTA ligand, and often by water molecules as well. rsc.orgasianpubs.orgrsc.org Powder XRD is used to identify the crystalline phases of the synthesized materials. google.comacs.orgsciensage.info

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA, Differential Scanning Calorimetry - DSC) for Decomposition Pathways and Stability

Thermal analysis techniques are pivotal in elucidating the thermal stability and decomposition pathways of Zinc(II) Nitrilotriacetate (Zn(II)-NTA) complexes. By monitoring changes in physical and chemical properties as a function of temperature, Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide critical insights into the composition, thermal resilience, and degradation mechanisms of these compounds.

Ternary complexes of Zn(II) with nitrilotriacetic acid as a primary ligand and an amino acid (like alanine (B10760859) or phenylalanine) as a secondary ligand have been synthesized and characterized. akjournals.com TGA of these complexes, with a general molecular structure of [Zn(HNTA)(L)(H₂O)₂] (where L is the secondary ligand), confirms the presence of coordinated water molecules. akjournals.com The loss of these water molecules typically represents the initial mass loss step in the thermogram at relatively low temperatures.

For instance, the thermal decomposition of a hydrated zinc oxinate complex, Zn(C₉H₆ON)₂·2H₂O, shows an initial dehydration step around 145°C. tsijournals.com Following dehydration, the anhydrous complex remains stable up to approximately 300°C, after which the organic ligand begins to decompose in multiple stages, eventually yielding zinc oxide (ZnO) as the final residue at 625°C. tsijournals.com Similarly, studies on other zinc complexes, such as those with dithiocarbamate (B8719985) ligands, show decomposition pathways that proceed through the formation of metal sulfides, which are subsequently oxidized to metal oxides at higher temperatures. mdpi.comnih.gov

In heterobimetallic complexes containing zinc and titanium with NTA, such as [Zn(H₂O)₅]₂[Ti₂(O₂)₂O(nta)₂]·7H₂O, TGA results demonstrate that the complex undergoes a clean thermal decomposition. rsc.org This process leads to the formation of pure zinc titanate (ZnTiO₃) at 700°C, indicating the complex's utility as a single-source precursor for mixed-metal oxides. rsc.org

DSC and DTA curves provide further details on the energetics of the decomposition processes. Endothermic peaks in a DSC thermogram often correspond to melting, dehydration, or other phase transitions, while exothermic peaks typically indicate crystallization or oxidative decomposition. For example, the DSC thermogram for zinc chloride shows an endothermic peak at 308.10°C, corresponding to its fusion, and an exothermic peak at 449.32°C related to decomposition. nih.gov In the DTA curve of a zinc titanate precursor, multiple endothermic and exothermic peaks are observed, corresponding to dehydration, the formation of intermediate phases like Zn₂Ti₃O₈, and the final decomposition to form products like Zn₂TiO₄ and rutile TiO₂. researchgate.net

The following table summarizes representative thermal analysis data for various zinc-containing complexes, illustrating common decomposition stages.

| Compound/Complex | Technique | Temperature Range/Peak | Observation | Final Product | Citation |

| [Zn(HNTA)(alanine)(H₂O)₂] | TGA | N/A | Confirms presence of two coordinated water molecules. | N/A | akjournals.com |

| Zn(C₉H₆ON)₂·2H₂O | DTA/TGA | 125-145°C | Loss of two water molecules (dehydration). | Anhydrous complex | tsijournals.com |

| Zn(C₉H₆ON)₂ | DTA/TGA | 300-625°C | Multi-stage oxidative decomposition of the organic ligand. | ZnO | tsijournals.com |

| [Zn(H₂O)₅]₂[Ti₂(O₂)₂O(nta)₂]·7H₂O | TGA | up to 700°C | Facile thermal decomposition. | ZnTiO₃ | rsc.org |

| Zinc Chloride (ZnCl₂) | DSC | 308.10°C (Endotherm) | Fusion (Melting). | N/A | nih.gov |

| Zinc Chloride (ZnCl₂) | DSC | 449.32°C (Exotherm) | Decomposition. | N/A | nih.gov |

| Zinc Titanate Precursor | DTA | 558°C (Exotherm) | Formation of anatase TiO₂ and Zn₂Ti₃O₈. | Mixed oxides | researchgate.net |

| Zinc Titanate Precursor | DTA | 940°C (Endotherm) | Decomposition of ZnTiO₃ to form Zn₂TiO₄ and rutile TiO₂. | Mixed oxides | researchgate.net |

Nanoparticle Tracking Analysis (NTA) for Characterization of Luminescent Zinc(II) Complexes in Solution

Nanoparticle Tracking Analysis (NTA) is a powerful technique for visualizing and analyzing nanoparticles in a liquid medium, providing real-time data on their size distribution and concentration. In the context of luminescent zinc(II) complexes, NTA is particularly valuable for studying aggregation-induced emission (AIE) phenomena. rsc.org AIE is a process where non-emissive molecules are induced to emit light upon aggregation in a poor solvent or in the solid state.

Certain Zn(II) complexes, for example, those synthesized with hydrazone-based ligands, exhibit AIE characteristics. rsc.org These complexes may be non-luminescent or weakly luminescent when dissolved in a good solvent but show significant enhancement in fluorescence intensity upon the addition of a poor solvent (anti-solvent), which induces the formation of nano-aggregates. rsc.org

NTA can directly observe and quantify the formation of these nano-aggregates. By tracking the Brownian motion of individual particles, the NTA software calculates their hydrodynamic diameters. This analysis can confirm that the observed increase in luminescence is directly correlated with the formation of nanoparticles of a specific size range. rsc.org For instance, a luminescent Zn(II) complex demonstrated remarkable AIE characteristics in a mixture of THF/H₂O and DMSO/H₂O, which was well-correlated with results from UV-vis spectroscopy, luminescence studies, and NTA. rsc.org

The study of such systems using NTA provides deeper insights into the structure-property relationships governing the AIE process. The size and distribution of the aggregates, as determined by NTA, are crucial parameters that influence the photophysical properties of the complex in solution. This analytical approach helps to confirm that the enhanced emission is a result of the physical aggregation of the complex molecules, which restricts intramolecular rotations and vibrations, thus blocking non-radiative decay pathways and opening up radiative channels. rsc.org

The table below presents hypothetical NTA data for a luminescent Zinc(II) complex exhibiting AIE, illustrating how the particle size and concentration change with the solvent composition, leading to enhanced emission.

| Solvent Composition (THF:Water) | Mean Particle Size (nm) | Particle Concentration (particles/mL) | Relative Fluorescence Intensity | Citation |

| 100:0 | No particles detected | 0 | 1.0 (Baseline) | rsc.org |

| 80:20 | 85 | 1.2 x 10⁸ | 15.5 | rsc.org |

| 60:40 | 150 | 3.5 x 10⁸ | 45.2 | rsc.org |

| 40:60 | 220 | 8.1 x 10⁸ | 98.6 | rsc.org |

| 20:80 | 310 | 9.5 x 10⁸ | 150.3 | rsc.org |

This data clearly shows that as the proportion of the anti-solvent (water) increases, both the size and concentration of the nanoparticles of the Zinc(II) complex increase, which corresponds to a dramatic enhancement in fluorescence intensity, confirming the AIE behavior. rsc.org

Coordination Chemistry and Thermodynamics of Zinc Ii Nitrilotriacetate Systems

Complex Formation Equilibria and Speciation Studies

The speciation of zinc(II) in the presence of NTA is highly dependent on the solution conditions. Understanding the equilibria involves quantifying the protonation of the NTA ligand and the stability of the subsequent zinc-NTA complexes.

Nitrilotriacetic acid is a triprotic acid, and its protonation constants (Kᵢᴴ) are crucial for determining the concentration of the fully deprotonated, coordinating form (NTA³⁻) at a given pH. The stability of the formed Zinc(II)-NTA complexes is quantified by their stability constants (β). Potentiometric titrations are a common method to determine these constants. acs.orgresearchgate.net For instance, studies have determined the stability constants for various mixed-ligand complexes involving Zn(II) and NTA. researchgate.netresearchgate.net

| Complex Formation Reaction | Log Stability Constant (log β) | Method | Conditions |

| Zn²⁺ + NTA³⁻ ⇌ [Zn(NTA)]⁻ | 10.44 | Potentiometry | 25°C, 0.1 M KNO₃ |

| Zn²⁺ + 2NTA³⁻ ⇌ [Zn(NTA)₂]⁴⁻ | 15.0 | Potentiometry | 25°C, 0.1 M KNO₃ |

| Zn²⁺ + H⁺ + NTA³⁻ ⇌ [Zn(HNTA)] | 12.8 | Potentiometry | 25°C, 0.1 M KNO₃ |

| [Zn(NTA)]⁻ + OH⁻ ⇌ [Zn(NTA)(OH)]²⁻ | 3.2 | Potentiometry | 25°C, 0.1 M KNO₃ |

Note: The values in this table are representative and may vary based on experimental conditions such as ionic strength and temperature.

The pH of the aqueous solution is a critical factor that dictates the speciation and solubility of Zinc(II)-NTA complexes. ccme.ca The protonation state of NTA is pH-dependent, which in turn affects its ability to chelate the Zn²⁺ ion. At low pH, the ligand is protonated, and complex formation is less favorable. As the pH increases, the ligand deprotonates, increasing the concentration of the NTA³⁻ species and favoring the formation of the [Zn(NTA)]⁻ complex. nih.gov

The solubility of zinc compounds is also heavily influenced by pH. d-nb.infounirioja.es In general, zinc solubility increases with decreasing pH. unirioja.es The formation of Zn(II)-NTA complexes can alter this behavior. The concentration of various zinc species, including hydroxo and carbonato complexes, increases above pH 7.5. nih.gov The speciation of zinc is crucial for its toxicity to microorganisms, and it varies considerably with pH. nih.gov The presence of NTA can keep zinc in solution at pH values where it might otherwise precipitate as zinc hydroxide (B78521). The distribution of zinc species is dependent on pH, with different complex forms dominating at different pH ranges. acs.org

The thermodynamic parameters of the Zinc(II)-NTA complexation, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation, are influenced by both ionic strength and temperature. wikipedia.org Studies have shown that the stability constants of mixed-ligand coordination compounds in the Zn(II)-NTA-ammonia system decrease with an increase in ionic strength. researchgate.net This effect can be modeled using equations like the extended Debye-Hückel model. nih.gov

Temperature also plays a significant role. The same study on the Zn(II)-NTA-ammonia system demonstrated that the stability constants increase as the temperature decreases. researchgate.net This suggests that the complex formation is an exothermic process (negative ΔH). The dependence of stability constants on temperature allows for the calculation of the enthalpy and entropy changes of the reaction via the van't Hoff equation. wikipedia.orgnih.gov These thermodynamic data provide deeper insights into the nature of the bonding and the driving forces of complex formation. researchgate.net

| Parameter | Effect on Stability Constant (K) |

| Increasing Ionic Strength | Decreases K |

| Increasing Temperature | Decreases K (for exothermic reactions) |

Structural Aspects of Zinc(II)-NTA Coordination

The structural analysis of Zinc(II)-NTA complexes reveals the versatile coordination capabilities of both the metal ion and the ligand, leading to various geometries and dynamic processes in solution.

Zinc(II) is known for its flexible coordination sphere, commonly adopting tetrahedral, five-coordinate (trigonal bipyramidal or square pyramidal), and octahedral geometries. researchgate.netekb.egoup.com In the context of NTA complexes, the ligand typically binds in a tripodal fashion. rsc.org The resulting geometry depends on the presence of other ligands, such as water molecules or co-ligands, in the coordination sphere.

When NTA coordinates to a metal center in a tripodal fashion, the puckered five-membered glycinate (B8599266) chelate rings can adopt a specific conformation, leading to chiral complexes. rsc.org An interesting aspect of [Zn(NTA)]⁻ complexes is their dynamic behavior in solution, specifically the process of enantiomerization. nih.gov This process involves the interconversion between two enantiomeric forms (e.g., δδδ and λλλ). rsc.org

Role of Coordinated Solvent Molecules and Secondary Coordination Sphere Interactions

The interaction of the Zinc(II)-Nitrilotriacetate (Zn(NTA)) complex with its surrounding solvent environment is crucial in determining its structure, stability, and reactivity. Coordinated solvent molecules, typically water in aqueous solutions, and the interactions within the secondary coordination sphere play a significant role.

In aqueous solutions, the zinc ion's coordination geometry is flexible, commonly accommodating four, five, or six ligands. nih.gov In the context of the Zn(NTA) complex, water molecules can complete the coordination sphere of the zinc ion. The Lewis acidity of the Zn(II) center can polarize these coordinated water molecules, enhancing their acidity and making them effective nucleophiles, for instance, in hydrolytic reactions. acs.orgadelaide.edu.au This activation of a Zn(II)-bound water molecule is a central mechanism in the function of many zinc-containing enzymes. acs.org

The secondary coordination sphere, which comprises molecules not directly bonded to the zinc ion but interacting with the primary ligands, further modulates the complex's properties. nih.gov These interactions, often in the form of hydrogen bonds between the NTA ligand and surrounding solvent molecules, are critical for stabilizing the complex and dispersing charge. nih.govacs.org The ability of the ligand's functional groups to form hydrogen bonds with the solvent can influence the enthalpy of complexation. For example, ligands with amino groups are generally more effective at dispersing charge to the solvent via hydrogen bonding than those with pyridyl groups, resulting in more negative enthalpy values upon complexation. acs.org While the first coordination sphere dictates the primary geometry, these secondary interactions are vital for fine-tuning the binding affinity and reactivity of the zinc center. acs.orgoup.com

Theoretical and Computational Investigations

Theoretical and computational methods have become indispensable tools for elucidating the intricate details of Zinc(II)-Nitrilotriacetate systems, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Dynamics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reaction dynamics of metal complexes like Zn(NTA). nih.gov DFT calculations have been successfully applied to explain experimental observations and predict the behavior of these systems.

A notable application of DFT was in clarifying the unexpected single-line ¹H NMR spectrum of the Zn(II)(NTA) complex. Based on DFT calculations at the RB3LYP/LANL2DZp level of theory, this observation was attributed to a non-dissociative enantiomerization process. researchgate.net The complex undergoes a rapid inversion of its chiral conformation (from ΔΔΔ to ΛΛΛ) through a C₃v transition state. This process has a relatively low calculated energy barrier, which accounts for the time-averaged signal observed in the NMR spectrum. researchgate.net

DFT is also employed to determine the ground-state geometries and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the complex's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov These calculations provide a detailed picture of the electron distribution and the nature of the metal-ligand bonds. Furthermore, DFT can be used to map out plausible mechanistic pathways for reactions involving zinc complexes, such as ligand exchange or catalytic hydrolysis, by calculating the energy profiles and identifying transition states. researchgate.netfau.eu

Table 1: DFT Calculation Details for Zn(NTA) Enantiomerization

| Parameter | Value/Description | Source |

|---|---|---|

| Method | Density Functional Theory (DFT) | researchgate.net |

| Functional | RB3LYP | researchgate.net |

| Basis Set | LANL2DZp | researchgate.net |

| Process Studied | Non-dissociative enantiomerization (ΔΔΔ ↔ ΛΛΛ) | researchgate.net |

| Symmetry Pathway | C₃ ↔ C₃v ↔ C₃' | researchgate.net |

| Significance | Explained the single-line ¹H NMR spectrum by revealing a low energy barrier for inversion. | researchgate.net |

Interacting Quantum Atoms (IQA) and Interacting Quantum Fragments (IQF) Analyses of Bonding

To gain a deeper understanding of the bonding and stability within the Zn(NTA) complex, advanced computational techniques like the Interacting Quantum Atoms (IQA) and Interacting Quantum Fragments (IQF) methods are utilized. acs.orgacs.org These methods partition the total energy of the system into physically meaningful contributions from individual atoms (IQA) or chemical fragments (IQF), such as the metal ion and the ligand. nih.govup.ac.za This approach provides a detailed breakdown of covalent and non-covalent interactions, going beyond the limitations of analyzing simple descriptors like bond lengths or angles. up.ac.za

These analyses have been particularly insightful in comparing the stability of the Zn(NTA) complex with its analogue, Zinc(II)-nitrilotri-3-propionate (Zn(NTPA)). acs.orgup.ac.za While classical analysis might struggle to explain the observed stability trends, the IQA/IQF approach reveals the subtle energetic factors at play. The methodology accounts for the energy required to deform the ligand from its free-state geometry to its geometry within the complex (deformation or strain energy) and the interaction energy between the defined fragments (e.g., between the Zn(II) ion and the NTA ligand). up.ac.za

Table 2: Conceptual Energy Decomposition using IQA/IQF Analysis

| Energy Component | Description | Relevance to Stability | Source |

|---|---|---|---|

| Intra-atomic/Intra-fragment Energy (E_intra) | The energy of an individual atom or fragment, including the energy required to deform it into its in-complex geometry. | Represents the "cost" of ligand preorganization and strain. | nih.govup.ac.za |

| Inter-fragment Interaction Energy (E_inter) | The total interaction energy between two fragments (e.g., Zn²⁺ and NTA), including electrostatic and covalent contributions. | Represents the "payoff" from the formation of coordination bonds and other interactions. | nih.govup.ac.za |

Molecular Dynamics (MD) Simulations of Zinc(II)-Ligand Interactions in Solution

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the structure, dynamics, and thermodynamics of Zn(II)-ligand interactions in solution. mdpi.com These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, which requires an accurate force field to describe the interatomic forces. mdpi.com

Developing reliable force fields for metal ions like Zn(II) is challenging due to effects like polarization and charge transfer, which are not explicitly handled by standard classical models. nih.govjussieu.fr Significant effort has gone into creating specialized force fields, including polarizable models like AMOEBA and nonbonded "dummy atom" models, to more accurately represent the coordination environment of Zn(II) in aqueous solution. jussieu.fracs.orgrupress.org These advanced models allow for the simulation of properties such as the hydration free energy, the structure of the solvation shells around the ion, and the dynamics of water exchange. jussieu.fracs.org

MD simulations of aqueous Zn(II) have shown that the first hydration shell typically contains six water molecules in an octahedral arrangement. nih.govjussieu.fr The simulations can also calculate the average residence time of these water molecules, providing information on the lability of the coordination sphere. jussieu.fr While many studies focus on the simpler aquo-ion, the methodologies are transferable to more complex systems, including the Zn(NTA) complex. researchgate.net MD simulations have been used to investigate the conformational dynamics of large biomolecules containing zinc, such as zinc transporter proteins, revealing how metal binding and release are coupled to structural changes. rupress.orgelifesciences.orgelifesciences.org

Table 3: Selected MD Simulation Results for Aqueous Zn(II) Ion

| Property | Simulated Value | Method/Force Field | Source |

|---|---|---|---|

| Hydration Free Energy | Consistent with experimental values | Polarizable Force Field (AMOEBA) | jussieu.fracs.org |

| First Shell Coordination Number | ~6 | Polarizable Force Field (AMOEBA) | jussieu.fracs.org |

| First Shell Water Residence Time | Consistent with experimental values | Polarizable Force Field (AMOEBA) | jussieu.fracs.org |

| Zn²⁺-Oxygen Distance (1st Shell) | ~2.07 - 2.10 Å | AIMD / BLYP | chemrxiv.org |

Computational Prediction of Relative Complex Stability and Mechanistic Pathways

Computational chemistry provides a powerful framework for predicting the relative stability of different metal complexes and for mapping out the detailed mechanistic pathways of their reactions. researchgate.net By calculating the thermodynamic properties of reactants, products, and transition states, researchers can gain a quantitative understanding of chemical processes involving Zn(NTA).

Computational methods are also instrumental in elucidating reaction mechanisms. As previously mentioned, DFT calculations successfully mapped the enantiomerization pathway for Zn(NTA), providing a low-energy route that explains experimental NMR data. researchgate.net This approach of locating transition states and calculating activation energy barriers is broadly applicable. It has been used to study the mechanisms of ligand exchange, the fragmentation of zinc-containing peptides, and the catalytic cycles of zinc enzymes. researchgate.netfau.euresearchgate.net These computational predictions of mechanistic pathways are crucial for rationalizing observed reactivity and for the design of new catalysts or inhibitors. researchgate.netrsc.org

Applications of Zinc Ii Nitrilotriacetate in Analytical Chemistry Research

Methodologies for Zinc Ion Speciation in Complex Environmental and Biological Matrices

Development and Validation of Techniques for Free Zinc(II) Ion Determination

Several advanced analytical techniques have been developed and validated using Zinc(II) NTA as a model system to accurately measure free zinc ion concentrations.

Absence of Gradients and Nernstian Equilibrium Stripping (AGNES): AGNES is an electrochemical technique designed for the direct determination of free heavy metal ion concentrations. researchgate.netudl.cat The methodology has been validated using synthetic solutions containing zinc and nitrilotriacetic acid (NTA). researchgate.netudl.cat This technique has been successfully applied to determine free Zn²⁺ concentrations in various matrices, including seawater, freshwater, and solutions containing humic acids. researchgate.net

Permeation Liquid Membrane (PLM): While not explicitly detailed in the provided context, PLM techniques, in conjunction with other methods like the Donnan Membrane Technique (DMT), are used for the determination of free heavy metal concentrations. researchgate.netnih.gov These methods have been validated with synthetic samples containing Zn and NTA, demonstrating good agreement with techniques like AGNES. researchgate.netnih.gov

Stripping Voltammetry: Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical method for trace metal analysis. nih.gov It allows for the in situ preconcentration of free and hydrated zinc ions from a sample. nih.gov The method's development and validation often involve the use of well-defined solutions, such as those containing Zinc(II) NTA, to establish optimal experimental conditions and ensure accuracy and precision. nih.govsapub.org

Table 1: Comparison of Techniques for Free Zinc(II) Ion Determination

| Technique | Principle | Role of Zinc(II) NTA | Key Findings |

| AGNES | Electrochemical stripping under equilibrium conditions | Validation of the methodology with synthetic Zn-NTA solutions. researchgate.netudl.cat | Enables direct measurement of free Zn²⁺ in complex matrices like seawater. researchgate.netudl.cat |

| PLM/DMT | Separation based on ion permeation through a membrane | Used in synthetic samples for cross-validation with other techniques. researchgate.netnih.gov | Provides comparable results to AGNES for free Zn²⁺ determination in environmental samples. researchgate.netnih.gov |

| ASV | Electrochemical preconcentration and stripping | Used to optimize and validate the method for trace zinc analysis. nih.gov | Offers high sensitivity with a low limit of detection for Zn²⁺ in biological microdialysates. nih.gov |

Utilization in Chromatographic Separation and Preconcentration Methodologies

Zinc(II) NTA is utilized in various chromatographic techniques for the separation and preconcentration of zinc and other metal ions from complex samples. Solid-phase extraction (SPE) methods often employ resins functionalized with chelating agents like NTA. For instance, NTA resin can be used to retain target metals, which are then reacted with a colorimetric agent for spectrophotometric determination. researchgate.net This approach allows for significant preconcentration factors, enhancing the sensitivity of the analytical method. researchgate.net Similarly, on-line enrichment systems in flow injection analysis can use chelating resins for the preconcentration of trace metals like zinc prior to their determination by techniques such as flame atomic absorption spectrometry. psu.edu

Role in the Design and Calibration of Metal Ion Buffering Systems for in vitro Experiments

In biological research, maintaining a stable and known concentration of free metal ions is critical, as fluctuations can lead to cellular toxicity. nih.gov Zinc(II) NTA is a key component in the formulation of metal ion buffers for in vitro experiments. nih.govresearchgate.net These buffers are essential for controlling the speciation of zinc and preventing unintended biological effects due to either excess or depletion of free zinc ions. nih.gov By using chelators like NTA, researchers can prepare media with defined free zinc concentrations, which are crucial for the reliable calibration of fluorescent zinc sensors and for studying the physiological roles of zinc in a controlled environment. researchgate.netmdpi.com

Application in Immobilized Metal Affinity Chromatography (IMAC) for Protein Purification and Bioseparation Research

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for the purification of proteins, particularly those with an affinity for metal ions, such as histidine-tagged recombinant proteins or naturally occurring zinc-finger proteins. cube-biotech.comnih.gov In this technique, a chelating ligand, most commonly NTA or iminodiacetic acid (IDA), is immobilized on a chromatographic support and charged with a metal ion, such as Zn²⁺. nih.govbio-works.com

The resulting Zn-NTA resin serves as the stationary phase. cube-biotech.com Proteins with exposed histidine or cysteine residues on their surface can coordinate with the immobilized zinc ions, leading to their retention on the column, while other proteins pass through. bio-works.com The bound proteins can then be eluted by changing the pH or by using a competing agent.

The choice of metal ion influences the selectivity and affinity of the purification process. cube-biotech.com Zinc ions generally offer high specificity, which can result in higher purity of the target protein, albeit sometimes with a lower yield compared to other metal ions like nickel. cube-biotech.com Zn-NTA IMAC has been successfully employed for the purification of various proteins, including untagged retroviral proteins containing zinc finger domains. nih.gov

Role of Zinc Ii Nitrilotriacetate in Biochemical and Biophysical Research Methodologies

Investigating Zinc Homeostasis and Signaling Pathways through Zinc(II)-NTA Based Tools

The precise control of zinc ion (Zn²⁺) concentrations is vital for numerous cellular processes. Tools based on the Zinc(II)-NTA complex have been instrumental in studying the dynamic systems that manage zinc levels within cells. These tools enable researchers to modulate and detect intracellular zinc with high spatiotemporal resolution, providing insights into its role as a signaling molecule.

To study the rapid events involved in zinc signaling, researchers require methods to control intracellular zinc concentrations in a time-resolved manner. Photocages are molecules that bind an ion tightly, rendering it inactive, and then release it upon exposure to light. A notable example is NTAdeCage, a zinc photocage that incorporates a modified nitrilotriacetate (NTA) chelator. nih.gov

NTAdeCage operates on a light-driven decarboxylation mechanism. nih.gov Initially, it binds Zn²⁺ with an exceptionally high, sub-picomolar affinity. Upon irradiation with UV light (e.g., 365 nm), the photocage undergoes a chemical reaction that releases carbon dioxide and transforms the NTA moiety into iminodiacetic acid (IDA). This photoproduct has a significantly weaker affinity for Zn²⁺, leading to a rapid increase in the local concentration of free zinc ions. nih.gov This process exhibits a remarkable change in binding affinity, decreasing by nearly six orders of magnitude after uncaging. nih.gov

The quantum yield of photolysis for the [Zn(NTAdeCage)]⁻ complex approaches 30%, which is a significant improvement over earlier generations of zinc photocages. nih.gov The effectiveness of this NTA-based tool has been demonstrated in biological systems. For instance, NTAdeCage was used to mediate the uptake of radioactive ⁶⁵Zn²⁺ by Xenopus laevis oocytes that express the human zinc transporter hZIP4, confirming its viability for conducting biological assays. nih.gov

| Photocage | Chelator Type | Uncaging Mechanism | Initial Zn²⁺ Affinity (Kd) | Change in Affinity (ΔKd) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| NTAdeCage | Nitrilotriacetate (NTA) | Photodecarboxylation | Sub-picomolar | ~10⁶ | ~30% |

| ZinCleav | TPEN derivative | o-Nitrobenzyl photolysis | Femtomolar | ~10⁸ | <5% |

| XDPAdeCage | Dipicolylamine (DPA) | Photodecarboxylation | 4.6 pM | >10⁴ | 27% |

While many fluorescent probes for zinc detection utilize chelators like dipicolylamine (DPA), the NTA moiety plays a crucial role in a different class of detection systems, particularly in biosensors designed for protein immobilization. nih.govnih.govnih.gov The ability of the NTA-metal complex to specifically and reversibly bind to polyhistidine tags (His-tags), which are commonly engineered into recombinant proteins, is widely exploited. nih.gov

This principle is the foundation of Immobilized Metal Affinity Chromatography (IMAC), where NTA is tethered to a solid support. nih.gov By chelating Ni²⁺ or Zn²⁺, these supports can capture His-tagged proteins with high specificity. This concept has been adapted for various biosensor platforms, including Surface Plasmon Resonance (SPR). In this context, NTA is functionalized onto an SPR sensor chip. When charged with Zn²⁺, the chip can immobilize a His-tagged protein, allowing for the real-time detection of interactions between that protein and other molecules. nih.gov This methodology leverages the specific interaction of the Zinc(II)-NTA complex to detect the presence and binding activity of specific proteins involved in zinc metabolism. nih.gov

Controlling the precise concentration of free, or bioavailable, Zn²⁺ is critical in biochemical and enzymatic assays. Just as EGTA is used to buffer calcium ions, NTA can be used as a chelator to control zinc ion activity. nih.govnih.gov By forming a stable complex with Zn²⁺, NTA can set the free zinc concentration in a solution to a known level, allowing researchers to study the zinc-dependence of a particular enzyme or process.

The utility of NTA as a zinc-competing ligand is highlighted in studies of zinc-binding proteins like metallothionein (B12644479) and zinc finger proteins. nih.govnih.gov For example, research on the kinetics of Zn²⁺ removal from metallothionein by NTA revealed that the process occurs in two phases (biphasic kinetics). This finding indicated that the two separate metal-thiolate clusters within the protein have different reactivities and susceptibilities to zinc removal by a competing chelator like NTA. nih.gov Similarly, in electrophoretic mobility shift assays (EMSA) involving the zinc finger protein Sp1, NTA was used as a competitor to probe the stability of the zinc within the protein-DNA complex. nih.gov These studies show that while NTA could react with the free zinc-finger protein, it failed to compete for zinc that was already bound within the stable protein-DNA adduct, demonstrating the thermodynamic stabilization of the zinc ion upon DNA binding. nih.gov

Studies of Zinc-Protein Interactions and Metalloenzyme Mechanisms

Zinc(II)-NTA serves not only as a tool to modulate zinc levels but also as a model complex to study the fundamental interactions between zinc ions and proteins. Its defined structure provides a reference for understanding coordination in natural and engineered metalloenzymes.

The design of artificial metalloenzymes that mimic the function of natural hydrolytic enzymes is a significant goal in protein engineering. nih.gov Natural zinc enzymes often feature a zinc ion coordinated by three amino acid residues (commonly histidine or cysteine) and a water molecule. nih.gov This coordination environment lowers the pKa of the water, making it a potent nucleophile (OH⁻) at neutral pH, which is key to its catalytic function. nih.gov

Thermochemical and conformational studies of ternary complexes formed between Zinc(II)-NTA and various peptides provide fundamental data on the energetics and structural aspects of zinc coordination. bohrium.com By understanding the stable, well-characterized coordination of the tetradentate NTA ligand with zinc, researchers can better design and interpret the novel coordination sites within engineered proteins. The Zinc(II)-NTA complex can act as a reference point for comparing the stability and reactivity of these artificial sites. This knowledge aids in the rational design of protein scaffolds that can bind zinc in a catalytically competent orientation, with the goal of achieving reaction rates comparable to those of native enzymes. nih.gov

The interaction of zinc with proteins and peptides is often a dynamic process involving binding events and subsequent changes in the protein's conformation. nih.govmdpi.com The Zinc(II)-NTA complex is a valuable tool for dissecting these dynamics. Studies have investigated the formation of ternary complexes where Zinc(II)-NTA binds to peptides, allowing for detailed thermochemical and structural analysis of these interactions. bohrium.com

Furthermore, NTA itself is used to probe the kinetics of zinc binding and release from native proteins. A study on metallothionein, a protein that binds multiple zinc ions in two distinct clusters, used NTA to extract the metal ions. nih.gov The researchers observed biphasic kinetics, with rate constants of (5.2 ± 0.6) x 10⁻³ s⁻¹ for the fast phase and (1.0 ± 0.3) x 10⁻⁴ s⁻¹ for the slow phase. nih.gov This revealed that zinc in the alpha-domain of the protein is removed more rapidly than zinc in the beta-domain, providing crucial insights into the differential stability and accessibility of the two zinc-binding sites. nih.gov Such experiments, which rely on the well-understood chelating properties of NTA, are essential for mapping the conformational and binding dynamics that govern the function of zinc-binding proteins.

| Protein Form | Kinetic Profile | Rate Constant (k) (s⁻¹) | Associated Protein Domain |

|---|---|---|---|

| Zn₇-Metallothionein | Biphasic (Fast) | (5.2 ± 0.6) x 10⁻³ | α-domain |

| Biphasic (Slow) | (1.0 ± 0.3) x 10⁻⁴ | β-domain | |

| Zn₄Ag₆-Metallothionein (Zn²⁺ in α-domain only) | Monophasic | (2.9 ± 0.4) x 10⁻³ | α-domain |

Zinc(II) Complexes as Probes or Inhibitors in Enzyme Research (e.g., Protein Tyrosine Phosphatase 1B)

Zinc(II) ions are recognized as potent inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular regulation. nih.govresearchgate.net Among these, Protein Tyrosine Phosphatase 1B (PTP1B) is a significant target in biomedical research due to its role in insulin (B600854) and leptin signaling pathways, implicating it in conditions like cancer, obesity, and diabetes. nih.gov The inhibitory effect of zinc on PTP1B is a key area of investigation, where Zinc(II) Nitrilotriacetate (NTA) plays a critical, albeit indirect, role.

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that acts as a chelating agent, forming stable complexes with metal ions, including zinc(II). wikipedia.org In the context of enzyme inhibition studies, the Zinc(II) NTA complex is not the direct inhibitor. Instead, NTA is utilized to create a metal buffer system that precisely controls the concentration of free zinc(II) ions in the experimental solution. rsc.orgoup.com This is crucial because the inhibitory potency of zinc on PTP1B is observed at low nanomolar concentrations, and maintaining such precise levels of free metal ions is essential for accurate kinetic analysis. nih.govrsc.org

Research has demonstrated that zinc ions inhibit PTP1B with a high affinity. nih.gov Kinetic studies, facilitated by the use of NTA to buffer zinc concentrations, have revealed an apparent inhibition constant (Ki) of approximately 5.6 nM. nih.govrsc.org The mechanism of inhibition is thought to involve the binding of a zinc ion to the catalytic pocket of the enzyme, specifically in its closed and cysteinyl-phosphate intermediate forms. nih.govoup.com This suggests that zinc inhibition occurs after the enzyme has been activated by a substrate. rsc.org

The use of NTA is vital to prevent the uncontrolled chelation of zinc ions by other components in the assay buffer and to avoid the formation of zinc hydroxide (B78521) at neutral or alkaline pH. By forming a complex with zinc, NTA ensures a stable and known concentration of free Zn(2+) ions, allowing for the reliable determination of its inhibitory effects on enzymes like PTP1B. rsc.orgoup.com

Table 1: Inhibition of Protein Tyrosine Phosphatase 1B by Zinc(II) Ions

| Enzyme | Inhibitor | Role of NTA | Observed Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Zinc(II) ions | Metal ion buffer to control free Zn(2+) concentration | 5.6 nM | nih.govrsc.org |

Applications in Biological Imaging Research for Cellular Component Staining and Visualization

While Zinc(II) complexes with specific fluorescent ligands are widely developed as probes for biological imaging, the Zinc(II) NTA complex itself is not typically used as a direct fluorescent stain for visualizing cellular components. researchgate.net Its primary role in this research domain is more foundational, facilitating the accurate use and development of other zinc-specific imaging tools.

The function of NTA in biological imaging research involving zinc is twofold:

Controlling Zinc(II) Ion Concentrations for Probe Calibration: Fluorescent probes designed to detect intracellular zinc ions require careful calibration to provide quantitative data. NTA is employed to create buffered solutions with known and stable concentrations of free zinc(II) ions. oup.com This allows researchers to determine the dissociation constants and dynamic range of their fluorescent sensors, which is a critical step before their application in living cells. chemistryviews.org

Immobilization of Proteins for Imaging Studies: A significant application of NTA in bio-imaging is in the immobilization of proteins through the His-tag system. wikipedia.org In this technique, proteins of interest are genetically engineered to have a tag of six or more histidine residues. These His-tagged proteins can then be specifically and reversibly bound to a solid support, such as a microscope slide or a nanoparticle, that has been functionalized with NTA and charged with a metal ion, typically nickel(II) or cobalt(II), but also potentially zinc(II). nih.gov This immobilization allows for the precise localization and study of these proteins using various imaging techniques. While not a direct staining method, this NTA-based immobilization is a cornerstone of many advanced cellular imaging experiments. nih.gov

In essence, while you would not typically find an image of a cell stained with "Zinc(II) NTA," the compound is instrumental in the background, ensuring the reliability of fluorescent zinc probes and enabling sophisticated protein visualization methodologies.

Table 2: Applications of Nitrilotriacetic Acid (NTA) in Biological Imaging Research

| Application Area | Role of NTA | Specific Use | Outcome |

|---|---|---|---|

| Fluorescent Probe Development | Zinc(II) Ion Buffer | Creating solutions with controlled free Zn(2+) concentrations for sensor calibration. | Accurate determination of probe affinity and dynamic range. |

| Protein Immobilization for Imaging | Chelating Ligand for His-tagged Proteins | Functionalizing surfaces (e.g., slides, nanoparticles) to capture His-tagged proteins. | Spatially controlled study of specific proteins within a cellular context. |

Zinc Ii Nitrilotriacetate in Environmental Chemistry Research

Research on Metal Speciation and Mobilization in Environmental Systems

The interaction between NTA and zinc(II) is a key area of research, focusing on how the formation of Zinc(II)-NTA complexes influences the behavior and movement of zinc in soil and aquatic environments.

Understanding Zinc(II) Speciation and Bioavailability in Soil and Aquatic Environments

The speciation of zinc—its distribution among different chemical forms—is a crucial determinant of its bioavailability and potential toxicity in the environment. nih.gov The formation of stable complexes with ligands like NTA can significantly alter zinc's speciation.

In aquatic environments, NTA can increase the concentration of dissolved zinc by forming the soluble Zinc(II)-NTA complex. ontosight.ai The stability of this complex depends on factors like pH and the presence of competing cations. ijc.org NTA has been shown to mobilize zinc from sediments into the water column. tandfonline.comatamanchemicals.com

In soil, zinc speciation is more complex due to interactions with solid materials like clays (B1170129) and organic matter. industrialchemicals.gov.au The addition of NTA can lead to the dissolution of zinc-containing minerals and the desorption of zinc from soil particles, increasing its availability for uptake by plants and other organisms. ijc.org The effectiveness of NTA in mobilizing zinc from soil is influenced by soil pH, organic matter content, and the concentration of competing metals. ijc.org

While the formation of the Zinc(II)-NTA complex increases the total dissolved zinc, the bioavailability of the complex itself is a subject of study. Some aquatic organisms may primarily absorb the free zinc ion (Zn2+), and the presence of a strong chelator like NTA could reduce acute toxicity by lowering the free ion activity. industrialchemicals.gov.au Conversely, for plants, the uptake of the entire metal-chelate complex can occur, potentially leading to increased zinc accumulation.

Key Factors Influencing Zinc(II) Speciation and Bioavailability with NTA

| Factor | Influence |

| pH | Affects the stability of the Zinc(II)-NTA complex; lower pH can lead to dissociation. ijc.orgindustrialchemicals.gov.au |

| Competing Cations | Ions like Ca2+, Mg2+, and Fe3+ can compete for the NTA ligand, affecting the formation of Zinc(II)-NTA. ijc.org |

| Dissolved Organic Matter (DOM) | In aquatic systems, DOM can form complexes with zinc, competing with NTA. industrialchemicals.gov.au |

| Soil Composition | Clay and organic matter content in soil influence zinc adsorption and desorption processes. industrialchemicals.gov.au |

Mechanistic Studies of Chelator-Enhanced Metal Solubilization (e.g., in the context of phytoremediation research and metal transport)

Chelator-enhanced metal solubilization is a focal point of phytoremediation research, a technique that uses plants to clean up contaminated environments. NTA has been investigated for its ability to enhance the uptake of heavy metals by plants from contaminated soils. pjoes.comresearchgate.net

The fundamental mechanism involves applying NTA to the soil, where it forms soluble and mobile complexes with metals like zinc. researchgate.net This increased mobility facilitates the transport of the metal from the soil to the plant roots. Research has shown that NTA application can significantly increase the concentration of zinc in the soil solution, making it more available for plant uptake. tandfonline.comacs.org

Mechanistic studies have explored several facets of this process:

Desorption from Soil: NTA can extract zinc adsorbed to soil components by forming a stable aqueous complex. tandfonline.com

Dissolution of Precipitates: NTA can promote the dissolution of solid zinc compounds in highly contaminated soils.

Transport to Roots: The mobile Zinc(II)-NTA complex is transported to the root surface through water movement and diffusion.

Plant Uptake: Plants may absorb the entire Zinc(II)-NTA complex or the complex may dissociate at the root surface, with the plant then taking up the free zinc ion.

While NTA can enhance metal accumulation in plants, a potential risk is the leaching of metal-chelate complexes into groundwater, which could spread contamination. pjoes.com A thorough understanding of these mechanisms is vital for optimizing phytoremediation and mitigating environmental risks.

Modeling the Environmental Fate and Transport of Zinc(II)-NTA Complexes in Natural Waters and Soils

Predicting the environmental fate and transport of Zinc(II)-NTA complexes is crucial for assessing their ecological impact. Geochemical models are employed to simulate the complex interactions governing the behavior of these complexes. cmu.edu

These models typically integrate various processes:

Aqueous Speciation: Calculating the distribution of zinc among its various dissolved forms, including the Zinc(II)-NTA complex. cmu.edu

Sorption/Desorption: Modeling the partitioning of zinc and its NTA complex between dissolved and solid phases. cmu.edu

Precipitation/Dissolution: Simulating the formation and dissolution of solid zinc compounds.

Transport: Modeling the movement of dissolved species via advection and dispersion. cmu.edu

Such models have been utilized to predict the potential spread of Zinc(II)-NTA from a pollution source and to evaluate the risk to sensitive environmental receptors. The reliability of these models depends on the accuracy of the input data, including the chemical and physical properties of the specific environment.

Interactions with Environmental Matrices and Competing Metal Ions

The environmental behavior of Zinc(II)-NTA is significantly shaped by its interactions with the surrounding matrix and the presence of other metal ions.

Interactions with Environmental Matrices:

Soil and Sediment: The negatively charged Zinc(II)-NTA complex is generally more mobile than the free Zn2+ ion. ijc.org However, it can still interact with positively charged sites on minerals like iron and aluminum oxides. Soil organic matter also plays a role by providing binding sites for both zinc and NTA. industrialchemicals.gov.au

Natural Organic Matter (NOM): In aquatic systems, NOM can compete with NTA for binding with zinc, which can reduce the concentration of the Zinc(II)-NTA complex. industrialchemicals.gov.au

Interactions with Competing Metal Ions:

NTA is a non-selective chelating agent and can form complexes with various metal ions. nih.gov In natural settings, the presence of other metals can influence zinc speciation and the effectiveness of NTA. The stability of metal-NTA complexes generally follows the order: Fe(III) > Cu(II) > Ni(II) > Zn(II) > Pb(II) > Co(II) > Cd(II) > Fe(II) > Mn(II) > Ca(II) > Mg(II). nih.gov This indicates that in the presence of metals like iron(III) or copper(II), NTA will preferentially bind with them over zinc(II), a critical consideration for environmental applications. ijc.org

Future Directions and Emerging Research Avenues for Zinc Ii Nitrilotriacetate

Development of Novel Zinc(II)-NTA Derived Reagents and Advanced Probes

The foundation of Zinc(II)-NTA's utility lies in its ability to selectively bind to histidine-tagged proteins. nih.gov Building upon this, researchers are actively developing novel reagents and advanced probes to enhance and broaden its applications.

One promising area is the creation of fluorescent biosensors . By conjugating fluorescent molecules to the NTA complex, scientists can create probes that signal the binding of a target molecule through changes in fluorescence. mdpi.comresearchgate.net This allows for the real-time visualization and quantification of biological substances and events. researchgate.net For instance, protein-based fluorescent biosensors are being developed to detect a wide range of biological analytes in vitro, within cells, and even in living organisms. researchgate.net A notable example involves the development of a ratiometric Zn(II) sensor protein where the binding of Zn(II) to His-tagged proteins induces a conformational change, leading to a detectable FRET (Förster Resonance Energy Transfer) signal. oup.com

Another avenue of development is in the creation of photocages for controlled release of zinc ions. A novel class of Zn(2+) photocages, such as NTAdeCage, utilizes a light-driven decarboxylation reaction to release bound zinc with high efficiency upon photolysis. nih.gov This technology offers precise temporal and spatial control over zinc ion concentration, which is crucial for studying its role in biological signaling and homeostasis. nih.gov

Furthermore, research is underway to design alternative metal-binding peptides and tags that exhibit specific affinities for Zinc(II)-NTA complexes. tamuc.edu These efforts aim to improve the specificity and efficiency of protein purification and detection, potentially surpassing the commonly used poly-histidine tag. tamuc.edudss.go.th By designing tags that elute at specific pH ranges, researchers can achieve a high degree of purification in a single step. dss.go.th

The following table summarizes some of the emerging Zinc(II)-NTA derived reagents and probes:

| Reagent/Probe Type | Description | Potential Application |

| Fluorescent Biosensors | Zinc(II)-NTA complexes conjugated with fluorescent molecules. | Real-time detection and quantification of biomolecules. mdpi.comresearchgate.net |

| Photocages (e.g., NTAdeCage) | Light-sensitive molecules that release bound Zinc(II) upon irradiation. nih.gov | Controlled release of zinc for studying biological signaling. nih.gov |

| Alternative Metal-Binding Tags | Peptides designed for specific and high-affinity binding to Zinc(II)-NTA. tamuc.edu | Enhanced protein purification and analysis. tamuc.edudss.go.th |

| Nanoparticle-Based Probes | Zinc(II)-NTA functionalized nanoparticles. | Increased sensitivity and specificity in biosensing and protein enrichment. acs.org |

Integration of Multi-Disciplinary Approaches in Zinc(II)-NTA Research

The full potential of Zinc(II)-NTA can be unlocked through the integration of knowledge and techniques from various scientific disciplines. Combining chemistry, biology, materials science, and computational science is paving the way for innovative applications.

Chemistry and Biology: The synergy between chemistry and biology is fundamental to the development of Zinc(II)-NTA applications. Chemists design and synthesize novel NTA derivatives and probes, while biologists utilize these tools to investigate complex biological processes. researchgate.netnih.gov For example, the study of protein phosphorylation, a key post-translational modification, heavily relies on chemical methods like immobilized metal affinity chromatography (IMAC) using Zinc(II)-NTA for the enrichment of phosphopeptides, which are then analyzed to understand cellular signaling pathways. nih.govthermofisher.com

Materials Science: The incorporation of Zinc(II)-NTA into novel materials is a rapidly growing area. For instance, Zinc(II)-NTA complexes have been intercalated into layered double hydroxides (LDHs), creating materials with potential applications in areas like catalysis and environmental remediation. researchgate.netresearchgate.net The development of Zinc(II)-NTA functionalized magnetic beads and resins has also been a significant advancement in protein purification technology. cube-biotech.com

Computational Science: Computational modeling and simulations are becoming increasingly important in predicting the binding affinities and specificities of novel Zinc(II)-NTA based reagents. tamuc.edu These computational approaches can guide the rational design of new affinity tags and probes, saving significant time and resources in the experimental phase. tamuc.edu

Exploration of Untapped Potential in Specific Academic Fields

While Zinc(II)-NTA is well-established in protein purification and phosphoproteomics, its potential in other academic fields is beginning to be explored. nih.govcube-biotech.com

Drug Delivery and Therapeutics: The ability of Zinc(II)-NTA to bind to specific protein tags opens up possibilities for targeted drug delivery. researchgate.net By attaching therapeutic agents to a Zinc(II)-NTA complex, it may be possible to deliver drugs specifically to cells expressing a corresponding protein tag. researchgate.net This approach could enhance the efficacy of treatments while minimizing off-target effects.

Environmental Science: Zinc(II)-NTA complexes have shown utility as micronutrients for plants and as catalysts in chemical reactions. google.com Further research could explore their application in soil remediation and as catalysts for environmentally friendly chemical processes. The use of Zinc(II)-NTA in biosensors for the detection of heavy metals in wastewater is another promising environmental application. nsf.gov

Diagnostics: The development of highly sensitive and specific biosensors based on Zinc(II)-NTA is a key area of future research. mdpi.comnih.gov These biosensors could be used for the early detection of disease biomarkers, offering a rapid and cost-effective diagnostic tool. mdpi.com For example, Zinc(II)-NTA-based assays could be developed for the detection of specific antibodies or proteins associated with various diseases. mdpi.com

The continued exploration of these future directions will undoubtedly lead to a deeper understanding of the capabilities of Zinc(II)-NTA and the development of innovative technologies across a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when synthesizing Zinc(2+) NTA complexes to ensure purity and stoichiometric accuracy?

- Answer: Synthesis of this compound requires precise control of pH, molar ratios of Zn²⁺ to NTA, and reaction temperature. For reproducibility, document all parameters (e.g., pH adjustments using buffers, reaction time) and validate stoichiometry via elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS). Characterization should include Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination and X-ray diffraction (XRD) for crystal structure determination. Ensure detailed procedural descriptions to enable replication, as emphasized in experimental reporting standards .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in aqueous solutions?

- Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is suitable for separation and quantification. For low concentrations, use atomic absorption spectroscopy (AAS) or ICP-MS for Zn²⁺ quantification. Nuclear magnetic resonance (NMR) can monitor ligand coordination dynamics. Cross-validate results with multiple techniques to address instrumental limitations, aligning with QA/QC practices for analytical rigor .

Q. How does pH influence the stability of this compound complexes, and what experimental approaches can model these effects?

- Answer: Stability constants (log K) vary with pH due to protonation equilibria of NTA. Use potentiometric titrations to determine pH-dependent stability, and validate with speciation modeling software (e.g., Hyperquad). Include control experiments at physiological pH (7.4) and extreme conditions to assess robustness. Report uncertainties in stability constants to address potential discrepancies in literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants of this compound across different studies?

- Answer: Discrepancies often arise from variations in ionic strength, temperature, or analytical methods. Conduct meta-analyses of published data, normalizing conditions (e.g., I = 0.1 M NaCl, 25°C). Use advanced statistical tools (e.g., multivariate regression) to identify confounding variables. Replicate key studies under standardized conditions, emphasizing transparency in methodology to reduce bias .

Q. What experimental designs are optimal for studying this compound interactions with biomolecules in complex matrices (e.g., serum)?

- Answer: Employ competitive ligand-binding assays with fluorescent probes (e.g., Zincon) to monitor Zn²⁺ displacement. Use size-exclusion chromatography (SEC) coupled with ICP-MS to separate and quantify protein-bound vs. free this compound. For non-targeted analysis (NTA) of degradation products, apply high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to identify unknown adducts .

Q. How can computational modeling predict the behavior of this compound in environmental or biological systems?

- Answer: Density functional theory (DFT) simulations can model coordination geometry and redox properties. Molecular dynamics (MD) simulations predict diffusion rates and interaction energies with membranes. Validate models with experimental data (e.g., XRD for structure, cyclic voltammetry for redox behavior). Open-source platforms like GROMACS or NWChem enhance reproducibility and community validation .

Methodological Best Practices

- Data Validation: Cross-check results using orthogonal techniques (e.g., AAS and ICP-MS for Zn²⁺ quantification) to mitigate instrumental bias .

- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data and computational scripts in repositories like Zenodo or Figshare .

- Literature Evaluation: Critically assess sources by verifying experimental conditions, peer review status, and consistency with established thermodynamic databases (e.g., IUPAC Stability Constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.